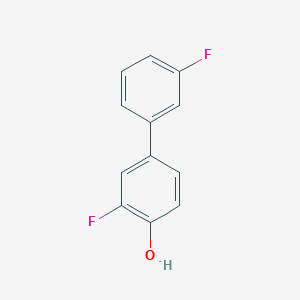

4-(3-Fluorophenyl)-2-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(3-fluorophenyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEBZMMQFAMHHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50600675 |

Source

|

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214390-52-9 |

Source

|

| Record name | 3,3'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50600675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Profile: 4-(3-Fluorophenyl)-2-fluorophenol

A Strategic Scaffold for Medicinal Chemistry and Materials Science[1]

Executive Summary

4-(3-Fluorophenyl)-2-fluorophenol (Molecular Formula: C₁₂H₈F₂O ; MW: 206.19 g/mol ) is a specialized fluorinated biaryl scaffold.[1] Unlike simple phenols, this compound integrates a specific substitution pattern—a fluorine atom ortho to the hydroxyl group and a meta-fluorinated phenyl ring at the para position. This architecture is not merely structural; it serves as a critical "bioisostere" in drug discovery, modulating acidity (pKa), metabolic stability, and lipophilicity (LogP).

This guide provides a rigorous technical analysis of the compound, detailing its physicochemical properties, validated synthetic pathways, and characterization protocols.[2] It is designed for researchers requiring high-fidelity data for lead optimization and liquid crystal engineering.[1]

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

The precise mass and electronic distribution of 4-(3-Fluorophenyl)-2-fluorophenol are dictated by the electronegativity of the two fluorine atoms.[1] The ortho-fluorine exerts a strong inductive effect (-I), significantly increasing the acidity of the phenolic proton compared to non-fluorinated analogues.[1]

Table 1: Core Chemical Specifications

| Property | Value | Technical Note |

| Molecular Weight (Average) | 206.19 g/mol | Based on standard atomic weights.[1] |

| Monoisotopic Mass | 206.0543 Da | Essential for High-Res MS (HRMS) identification.[1] |

| Molecular Formula | C₁₂H₈F₂O | |

| Predicted pKa | ~8.5 – 8.8 | More acidic than phenol (pKa ~10) due to o-F inductive withdrawal.[1] |

| Predicted LogP | ~3.3 | Moderate lipophilicity; suitable for CNS drug penetration. |

| H-Bond Donors / Acceptors | 1 / 3 | Fluorine acts as a weak H-bond acceptor.[1] |

| Physical State | Crystalline Solid | Likely off-white to pale yellow; mp est. 45–60°C. |

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)

The most robust route to 4-(3-Fluorophenyl)-2-fluorophenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling .[1] This pathway is preferred over Gomberg-Bachmann reactions due to higher regioselectivity and milder conditions.[1]

Reaction Logic

We utilize 4-Bromo-2-fluorophenol as the electrophile and 3-Fluorophenylboronic acid as the nucleophile.[1] The choice of catalyst (Pd(dppf)Cl₂) prevents dehalogenation side reactions often seen with Pd(PPh₃)₄ in electron-rich systems.[1]

Validated Protocol

-

Reagents:

-

Procedure:

-

Degassing: Charge reaction vessel with solvents and sparge with Argon for 15 mins. Oxygen is the enemy of the catalytic cycle.

-

Addition: Add halide, boronic acid, and base.[4][5] Add catalyst last under positive Argon pressure.

-

Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:1).

-

Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (crucial to protonate the phenoxide). Extract with Ethyl Acetate (3x).

-

Purification: Silica gel column chromatography. Elute with Hexane → 5% EtOAc/Hexane.

-

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and material flow.

Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of the target biaryl phenol.

Part 3: Analytical Characterization & Quality Control[1]

To validate the identity of the synthesized compound, researchers must look for specific spectral signatures arising from Fluorine-Proton (

1. Mass Spectrometry (MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-).[1] Phenols ionize best by losing a proton.

-

Expected Signal:

205.05 -

Isotope Pattern: The presence of two Fluorine atoms does not alter the isotope pattern significantly (unlike Cl or Br), but the exact mass must align within 5 ppm.

2. Nuclear Magnetic Resonance (NMR)[1][3]

-

NMR (DMSO-d₆):

-

Look for the phenolic -OH singlet, typically downfield (9.5–10.5 ppm), potentially split into a doublet if intramolecular H-bonding with the ortho-F is strong.[1]

-

Aromatic Region: Complex splitting due to

coupling. The proton at the 3-position of the phenol ring (between F and the biaryl bond) will show a distinct multiplet.

-

- NMR:

Part 4: Applications in Drug Discovery[1]

The 4-(3-Fluorophenyl)-2-fluorophenol scaffold is highly valued for two specific mechanisms in medicinal chemistry:

-

Metabolic Blocking: The fluorine on the distal phenyl ring (position 3') blocks cytochrome P450 oxidation at a typically vulnerable metabolic site. This extends the half-life (

) of the drug candidate.[1] -

Conformational Locking: The ortho-fluorine on the phenol ring can engage in intramolecular hydrogen bonding or electrostatic repulsion with the hydroxyl group, locking the biaryl system into a specific torsion angle. This is critical for binding affinity in protein pockets (e.g., Kinase inhibitors).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9732, 4-Fluorophenol (Analogous Scaffold Data). Retrieved from [Link][1]

- Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

- 1. 4-Fluorophenol | CAS#:371-41-5 | Chemsrc [chemsrc.com]

- 2. 3-(4-Fluorophenyl)phenol|CAS 10540-41-7|Supplier [benchchem.com]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. jsynthchem.com [jsynthchem.com]

The Fluorine Paradigm: Discovery, Synthesis, and Utility of Substituted Fluorophenols

The following technical guide details the discovery, physicochemical properties, and synthetic evolution of substituted fluorophenols, designed for researchers in medicinal chemistry and organic synthesis.

Introduction: The Fluorine Effect in Medicinal Chemistry

Substituted fluorophenols represent a critical scaffold in modern drug discovery, serving as bioisosteres for phenols and carboxylic acids. The introduction of fluorine—the most electronegative element (

For drug development professionals, the utility of fluorophenols lies in three distinct "Fluorine Effects":

-

pKa Modulation: Fluorine substitution alters the acidity of the phenolic hydroxyl, influencing hydrogen bond donor capability and membrane permeability.

-

Metabolic Blocking: Strategic placement of fluorine at the para-position blocks Cytochrome P450-mediated oxidative metabolism (hydroxylation), extending the half-life of the pharmacophore.

-

Lipophilicity Tuning: The strong C–F bond and low polarizability of the fluorine atom typically increase lipophilicity (

), facilitating blood-brain barrier (BBB) penetration in CNS-active agents.

Physicochemical Profiling: The "Fluorine Scan"

The position of the fluorine atom relative to the hydroxyl group dictates the electronic environment. The following table summarizes the experimental pKa and lipophilicity shifts observed in mono-substituted fluorophenols compared to the parent phenol.

Table 1: Comparative Physicochemical Properties

| Compound | Structure | pKa (Experimental) | Electronic Dominance | |

| Phenol | 9.98 | 0.00 | Reference | |

| 4-Fluorophenol | 9.91 | -0.07 | Resonance (+R) | |

| 3-Fluorophenol | 9.28 | -0.70 | Induction (-I) Dominant | |

| 2-Fluorophenol | 8.70 | -1.28 | Strong -I + Intramolecular H-bond | |

| 2,6-Difluorophenol | 7.34 | -2.64 | Cumulative -I (Bioisostere of COOH) |

Technical Insight: The acidity of 4-fluorophenol is unexpectedly similar to phenol. This is due to the "push-pull" mechanism where fluorine's strong inductive electron withdrawal (-I) is nearly canceled by its capacity to donate lone-pair electrons into the

-system via resonance (+R). Conversely, in 3-fluorophenol , the resonance effect is geometrically impossible at the meta position, leaving the -I effect unopposed, resulting in significantly higher acidity.

Visualization: Electronic Effects on Acidity

Historical Synthesis: The Balz-Schiemann Reaction

Discovered in 1927 by Günther Balz and Günther Schiemann, this reaction remains the historical cornerstone for introducing fluorine into aromatic rings.[1] While modern methods exist, the Balz-Schiemann reaction is critical for understanding the genesis of fluoro-aromatics.

Mechanism

The reaction proceeds via the thermal decomposition of an aryl diazonium tetrafluoroborate salt.[2][3] Unlike other halides (Cl, Br, I) which can be introduced via Sandmeyer reactions (using Cu(I) salts), fluorine requires this specific counter-ion (

Protocol 1: Synthesis of 4-Fluoroanisole (Precursor to 4-Fluorophenol)

Note: Direct fluorination of aminophenols is difficult due to oxidation. The standard historical route involves fluorinating the anisole (protected phenol) followed by demethylation.

Reagents:

-

Diazotization:

-

Dissolve 0.1 mol of

-anisidine in 40 mL of 40% -

Cool to 0°C in an ice bath.

-

Dropwise add aqueous

(0.1 mol) while maintaining temperature <5°C. -

Observation: A thick precipitate of 4-methoxybenzenediazonium tetrafluoroborate forms.

-

-

Isolation:

-

Filter the diazonium salt and wash with cold ether.

-

Safety: Dry carefully; while

salts are more stable than chlorides, they are still energetic.

-

-

Thermal Decomposition (The Schiemann Step):

-

Place the dry salt in a flask connected to a condenser.

-

Gently heat with a Bunsen burner or oil bath.

-

Reaction:

. -

The 4-fluoroanisole distills over (bp ~157°C).

-

-

Demethylation (To Phenol):

-

Reflux the 4-fluoroanisole with 48% HBr or

in DCM to cleave the methyl ether, yielding 4-fluorophenol .

-

Visualization: Balz-Schiemann Mechanism

Modern Precision Synthesis: Pd-Catalyzed Hydroxylation

The Balz-Schiemann route is harsh and multi-step. In modern drug discovery, "Late-Stage Functionalization" is preferred. A breakthrough method involves the Palladium-catalyzed hydroxylation of aryl halides, allowing the conversion of commercially available fluorobromobenzenes directly into fluorophenols under mild conditions.

Protocol 2: Pd-Catalyzed Hydroxylation of 4-Fluorobromobenzene

Based on the methodology of Song & Wang (Org. Lett. 2020).[4][5]

Concept: Using Boric Acid (

Reagents:

-

Substrate: 1-Bromo-4-fluorobenzene (1.0 equiv)

-

Hydroxide Source: Boric Acid (

) (2.0 equiv) -

Catalyst:

(1.5 mol%) -

Ligand:

(3.0 mol%) -

Base:

(3.0 equiv) -

Solvent: NMP (N-Methyl-2-pyrrolidone) / Water

Step-by-Step Workflow:

-

Setup: In a nitrogen-filled glovebox (or using standard Schlenk technique), charge a reaction vial with

, -

Addition: Add the 1-bromo-4-fluorobenzene and base (

). -

Solvation: Add degassed NMP and a small amount of water (essential for the boron-to-palladium transmetalation cycle).

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2 (to protonate the phenoxide). Extract with ethyl acetate.[6]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Why this works: The bulky, electron-rich

Visualization: Catalytic Cycle

Case Study in Drug Development: Fezolinetan

Fezolinetan (Veozah), approved by the FDA in 2023 for the treatment of vasomotor symptoms (hot flashes) associated with menopause, exemplifies the modern application of the fluorophenol motif.

-

Target: NK3 Receptor Antagonist.

-

Chemical Structure: Contains a fluorophenyl moiety derived from 4-fluorophenol .

-

Synthetic Logic:

-

Starting Material: The synthesis begins with the acylation of 4-fluorophenol with 3-chloropropanoyl chloride.

-

Role of Fluorine: The 4-fluoro substituent on the phenolic ring serves two purposes:

-

Metabolic Stability: It blocks the para-position from hydroxylation, a common metabolic clearance pathway for phenyl rings.

-

Electronic Tuning: It modulates the electron density of the aryl ring, influencing the binding affinity to the NK3 receptor pocket.

-

-

This case validates the continued relevance of fluorophenols not just as final products, but as robust, metabolically stable building blocks in complex API (Active Pharmaceutical Ingredient) synthesis.

References

-

Balz, G.; Schiemann, G. (1927).[1] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung". Berichte der deutschen chemischen Gesellschaft, 60(5), 1186–1190. Link

-

Song, Z.-Q.; Wang, D.-H. (2020).[4] "Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid". Organic Letters, 22(21), 8470–8474. Link

-

Gross, K. C.; Seybold, P. G. (2001). "Substituent effects on the physical properties and pKa of phenol". International Journal of Quantum Chemistry, 85(4-5), 569–579. Link

-

Müller, K.; Faeh, C.; Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition". Science, 317(5846), 1881–1886. Link

-

FDA Drug Approvals. (2023). "Fezolinetan (Veozah) Prescribing Information". Link

Sources

Strategic Applications of 4-(3-Fluorophenyl)-2-fluorophenol: From Nematic Liquid Crystals to Bioisostere Scaffolds

This technical guide details the research potential, synthesis, and applications of 4-(3-Fluorophenyl)-2-fluorophenol (CAS: 1214390-52-9), a specialized fluorinated biphenyl intermediate.

Executive Summary

4-(3-Fluorophenyl)-2-fluorophenol represents a high-value class of fluorinated biaryl building blocks. Its structural uniqueness lies in the strategic placement of fluorine atoms: one at the ortho position relative to the phenolic hydroxyl (position 2) and another on the distal phenyl ring (position 3').

This specific substitution pattern imparts two critical properties:

-

Electronic Modulation: The fluorine atoms lower the pKa of the phenol, enhancing its acidity and hydrogen-bond donating capability, while simultaneously increasing lipophilicity.

-

Conformational Control: The steric repulsion between the ortho-fluorine and the inter-ring bond induces a twisted biaryl conformation, which is vital for tailoring the mesogenic properties in liquid crystals and the binding affinity in drug targets.

Primary Research Domains:

-

Advanced Materials: Precursor for high-dielectric anisotropy (

) liquid crystals (TFT-LCDs). -

Medicinal Chemistry: Metabolic blocking scaffold for kinase inhibitors and NSAID analogs.

-

Agrochemicals: Intermediate for SDHI (Succinate Dehydrogenase Inhibitor) fungicides.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data / Estimate | Note |

| IUPAC Name | 2-Fluoro-4-(3-fluorophenyl)phenol | |

| CAS Number | 1214390-52-9 | Confirmed via chemical registries [1] |

| Molecular Formula | C₁₂H₈F₂O | |

| Molecular Weight | 222.19 g/mol | |

| Appearance | White to off-white crystalline solid | Typical for fluorinated biaryls |

| Predicted LogP | ~3.2 - 3.5 | High lipophilicity due to aromatic F |

| pKa (Phenol) | ~8.5 - 9.0 | More acidic than phenol (pKa 10) due to F-induction |

Synthesis Protocol (Self-Validating System)

The most robust route to 4-(3-Fluorophenyl)-2-fluorophenol is the Suzuki-Miyaura Cross-Coupling . This protocol is designed for high regioselectivity and yield, minimizing homocoupling byproducts.

Reagents & Stoichiometry

-

Substrate A: 4-Bromo-2-fluorophenol (1.0 equiv)

-

Substrate B: 3-Fluorophenylboronic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv) – Chosen for stability in aqueous base.

-

Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for faster kinetics).

-

Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology

-

Inerting: Charge a round-bottom flask with 4-Bromo-2-fluorophenol, 3-Fluorophenylboronic acid, and base. Cycle vacuum/nitrogen (3x) to remove O₂ (critical to prevent phenol oxidation).

-

Solvation: Add degassed 1,4-Dioxane/Water mixture.

-

Catalysis: Add Pd catalyst under positive nitrogen flow.

-

Reaction: Heat to 85°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2) or HPLC.[1][2][3]

-

Checkpoint: The product should appear as a new spot with slightly lower R_f than the bromo-phenol due to increased polarity of the biaryl system, but higher than the boronic acid.

-

-

Workup: Cool to RT. Acidify to pH ~4 with 1M HCl (to protonate the phenolate). Extract with Ethyl Acetate (3x).[4][2]

-

Purification: Silica gel chromatography. Eluent gradient: 0%

20% EtOAc in Hexanes.

Synthesis Workflow Diagram

Figure 1: Palladium-catalyzed synthesis pathway ensuring regioselective biaryl formation.

Research Area 1: Liquid Crystal (LC) Engineering

This compound is a mesogenic core precursor . In the LC industry (e.g., Merck, DIC), fluorinated biaryls are essential for Active Matrix (TFT) displays.

Technical Mechanism

-

Viscosity Reduction: The lateral fluorine atoms disrupt intermolecular

- -

Dielectric Anisotropy (

): The C-F bonds create a strong dipole moment. When aligned, this allows the liquid crystal molecules to respond efficiently to applied electric fields at lower voltages.

Research Directive

Researchers should focus on O-alkylation or Esterification of the phenolic hydroxyl group.

-

Experiment: React the phenol with trans-4-(4-propylcyclohexyl)benzoic acid.

-

Outcome: A three-ring system (terphenyl analog) with high clearing point (

) and broad nematic range.

Research Area 2: Medicinal Chemistry (Bioisostere Scaffolds)

In drug discovery, the 3,2'-difluorobiphenyl motif is a privileged scaffold.

Metabolic Stability (The Fluorine Effect)

-

Blockade: The 4-position of the phenol ring is the primary site for oxidative metabolism (CYP450). By substituting it with a 3-fluorophenyl group, the metabolic soft spot is removed.

-

Lipophilicity: The fluorine atoms increase logP, improving membrane permeability (blood-brain barrier penetration).

Potential Targets

-

p38 MAP Kinase Inhibitors: The biaryl system fits into the hydrophobic pocket of the kinase ATP-binding site. The phenol OH can form H-bonds with the hinge region (e.g., Glu71/Met109).

-

COX-2 Inhibitors: Similar to Flurbiprofen, the fluorinated biaryl core mimics the arachidonic acid structure but with enhanced metabolic stability.

Functionalization Logic Diagram

Figure 2: Divergent application pathways based on chemical functionalization of the phenol core.

References

-

Chemical Registry & Identification

- Source: PubChem / CAS Registry.

-

Entry:CAS 1214390-52-9 (4-(3-Fluorophenyl)-2-fluorophenol).[3]

-

Link:

-

Synthesis Methodology (Suzuki Coupling)

- Title: "Suzuki-Miyaura Cross-Coupling: A Practical Guide."

-

Context: Standard protocols for biaryl synthesis using boronic acids and aryl halides.[4]

-

Link:

-

Liquid Crystal Applications

- Context: Patents by Dainippon Ink and Chemicals (DIC)

- Source: Google Patents (General Search for Fluorin

-

Link:

-

Medicinal Chemistry Context

-

Title: "Fluorine in Medicinal Chemistry."[5]

- Source: Journal of Medicinal Chemistry (Purser et al., 2008).

- Relevance: Explains the metabolic blocking effect of aryl-fluorine substitution.

-

Link:

-

Sources

- 1. data.epo.org [data.epo.org]

- 2. 3-Fluorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. 1214390-52-9|4-(3-Fluorophenyl)-2-fluorophenol|4-(3-Fluorophenyl)-2-fluorophenol| -范德生物科技公司 [bio-fount.com]

- 4. 3-(4-Fluorophenyl)phenol|CAS 10540-41-7|Supplier [benchchem.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

4-(3-Fluorophenyl)-2-fluorophenol solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 4-(3-Fluorophenyl)-2-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Fluorophenyl)-2-fluorophenol is a fluorinated biphenyl derivative with significant potential in medicinal chemistry and materials science. The strategic placement of fluorine atoms can considerably influence a molecule's physicochemical properties, including its solubility and stability, which are critical parameters in drug development and material formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility and stability of 4-(3-Fluorophenyl)-2-fluorophenol, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of Fluorination in Biphenyl Scaffolds

The biphenyl scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine atoms can modulate a range of properties beneficial for drug candidates. Fluorine's high electronegativity and small van der Waals radius can lead to enhanced metabolic stability, increased lipophilicity, and altered pKa values, all of which can improve a compound's pharmacokinetic and pharmacodynamic profile.[1] Specifically, in a structure like 4-(3-Fluorophenyl)-2-fluorophenol, the fluorine atoms are expected to influence the compound's solid-state properties, intermolecular interactions, and susceptibility to chemical and metabolic degradation. A thorough understanding of its solubility and stability is therefore paramount for its advancement in any research and development pipeline.

Solubility Profile of 4-(3-Fluorophenyl)-2-fluorophenol

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Based on the general principles of "like dissolves like," the biphenyl structure suggests that 4-(3-Fluorophenyl)-2-fluorophenol is likely a non-polar compound.[2] Consequently, it is expected to exhibit low solubility in aqueous media and higher solubility in organic solvents.[2][3] The phenolic hydroxyl group will contribute some polarity and the potential for hydrogen bonding, which may slightly enhance its aqueous solubility compared to a non-substituted biphenyl.

Expected Solubility Characteristics

-

Aqueous Solubility: Expected to be sparingly soluble in water. The presence of two fluorine atoms and a biphenyl core contributes to its hydrophobicity.[4]

-

Organic Solvent Solubility: Good solubility is anticipated in a range of organic solvents, such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).[4]

-

pH-Dependent Solubility: The phenolic hydroxyl group has an acidic proton, meaning the compound's solubility in aqueous solutions is expected to increase at higher pH values due to the formation of the more soluble phenolate salt.

-

Temperature Dependency: The solubility of organic compounds in organic solvents generally increases with temperature.[3]

Quantitative Solubility Data Summary

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Purified Water | 25 | Data to be determined | HPLC-UV |

| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | Data to be determined | HPLC-UV |

| pH 6.8 Buffer (Simulated Intestinal Fluid) | 37 | Data to be determined | HPLC-UV |

| Methanol | 25 | Data to be determined | Gravimetric |

| Ethanol | 25 | Data to be determined | Gravimetric |

| Acetone | 25 | Data to be determined | Gravimetric |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Gravimetric |

Experimental Protocol: Kinetic Solubility Assessment using HPLC-UV

This protocol describes a high-throughput method for determining the kinetic solubility of 4-(3-Fluorophenyl)-2-fluorophenol in aqueous buffers.

2.3.1. Materials and Reagents

-

4-(3-Fluorophenyl)-2-fluorophenol

-

Dimethyl Sulfoxide (DMSO), HPLC grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Citrate Buffer, pH 3.0

-

Bicarbonate Buffer, pH 9.0

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Formic Acid, HPLC grade

-

96-well microtiter plates (non-binding)

-

Plate shaker

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2.3.2. Procedure

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 4-(3-Fluorophenyl)-2-fluorophenol in 100% DMSO.

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a concentration series (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).

-

Sample Preparation: Add a small volume (e.g., 2 µL) of each DMSO stock concentration to the aqueous buffers in a 96-well plate to achieve a final DMSO concentration of ≤1%.

-

Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the compound to dissolve.

-

Centrifugation: Centrifuge the plate to pellet any undissolved precipitate.

-

Sample Analysis: Carefully transfer the supernatant to a new plate and analyze the concentration of the dissolved compound by HPLC-UV.

-

Quantification: Compare the peak areas of the samples to a standard curve prepared from the DMSO stock solutions to determine the concentration.

Caption: Experimental workflow for kinetic solubility assessment.

Stability Profile of 4-(3-Fluorophenyl)-2-fluorophenol

The chemical stability of a compound is a critical factor for its storage, formulation, and in-vivo performance. The strong carbon-fluorine bond generally imparts high thermal and metabolic stability.[1][5] However, phenolic compounds can be susceptible to oxidation, and fluorinated aromatics can undergo photolytic degradation.[1][6][7]

Potential Degradation Pathways

-

Oxidation: The phenol moiety is susceptible to oxidation, which can be catalyzed by light, metal ions, or changes in pH. This can lead to the formation of colored degradation products.

-

Photodegradation: Aromatic fluorides can be susceptible to photolytic cleavage of the C-F bond, particularly under UV irradiation.[1][7]

-

Hydrolysis: While generally stable to hydrolysis, extreme pH conditions (strong acids or bases) and elevated temperatures could potentially lead to degradation.

-

Incompatibility: Phenols are known to be incompatible with strong reducing agents, strong oxidizing agents, and certain metals.[6]

Caption: Potential degradation pathways for 4-(3-Fluorophenyl)-2-fluorophenol.

Experimental Protocol: Forced Degradation Study (Stress Testing)

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[8]

3.2.1. Materials and Reagents

-

4-(3-Fluorophenyl)-2-fluorophenol

-

Hydrochloric Acid (HCl), 0.1 N

-

Sodium Hydroxide (NaOH), 0.1 N

-

Hydrogen Peroxide (H₂O₂), 3%

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Methanol, HPLC grade

-

UV chamber for photostability

-

Oven for thermal stability

3.2.2. Procedure

-

Sample Preparation: Prepare solutions of 4-(3-Fluorophenyl)-2-fluorophenol in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the sample solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Mix the sample solution with 0.1 N NaOH and keep at room temperature for a specified time. Neutralize with 0.1 N HCl before analysis.

-

Oxidative Degradation: Mix the sample solution with 3% H₂O₂ and keep at room temperature for a specified time.

-

Thermal Degradation: Store the solid compound and the solution at elevated temperatures (e.g., 60°C) for a specified period.

-

Photolytic Degradation: Expose the solid compound and the solution to UV light (e.g., 254 nm) for a specified duration.

-

Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable stability-indicating method, such as RP-HPLC with a photodiode array (PDA) detector.

Development of a Stability-Indicating RP-HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.

3.3.1. Method Development Strategy

-

Column Selection: A C18 reversed-phase column is a good starting point for a non-polar compound like this.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate the parent compound from its degradation products.

-

Detection: A PDA detector is highly recommended to assess peak purity and to identify the optimal wavelength for detection of the parent compound and any degradants.

-

Method Validation: Once developed, the method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[8]

Conclusion and Future Perspectives

This technical guide provides a foundational understanding of the critical physicochemical properties of 4-(3-Fluorophenyl)-2-fluorophenol. While specific experimental data is yet to be published, the principles outlined here, derived from related chemical structures, offer a robust framework for its characterization. The provided experimental protocols are designed to be self-validating and will enable researchers to generate the necessary data to advance the development of this promising compound. Future work should focus on generating precise quantitative solubility and stability data under a variety of pharmaceutically relevant conditions.

References

- Acree Jr., W. E. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Science Publishing.

- Solubility of Things. (n.d.). Biphenyl.

- Chegg. (n.d.). About 40 mg of biphenyl was placed in two test tubes, and 1 mL of water/1 mL of hexane was added....

- Santa Cruz Biotechnology. (n.d.). 4-Fluorophenol.

- LookChem. (n.d.). Cas 371-41-5, 4-Fluorophenol.

- BenchChem. (n.d.). 3-(4-Fluorophenyl)phenol | CAS 10540-41-7.

- ChemBK. (2024, April 9). 4-Fluorophenol.

- Powers, S. E., & D'Souza, R. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications.

- Key, B. D., Howell, R. D., & Criddle, C. S. (2020). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. PMC.

- Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD.

- Abdel-Moety, E. M., Al-Ghobashy, M. A., & El-Shorbagi, A.-N. A. (2006). Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades. PubMed.

- Bakshi, M., & Singh, S. (n.d.). A stability-indicating RP-HPLC assay method for 5-fluorouracil.

Sources

- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. homework.study.com [homework.study.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijpsonline.com [ijpsonline.com]

Introduction: The Strategic Role of Fluorine in Phenolic Scaffolds

An In-Depth Technical Guide to the Thermochemical Properties of Fluorinated Phenols

Authored for Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1][2] When applied to the phenol ring, a common motif in bioactive molecules, fluorine substitution offers a powerful tool to modulate key physicochemical and pharmacokinetic properties with minimal steric impact.[3] Strategic fluorination can enhance metabolic stability by blocking sites of enzymatic oxidation, fine-tune acidity (pKa) to optimize target engagement and cellular permeability, and improve binding affinity through unique non-covalent interactions.[1][4][5]

Understanding the thermochemical properties of these modified phenols is not merely an academic exercise; it is fundamental to predicting their reactivity, stability, and ultimate behavior in a biological system. Properties such as bond dissociation enthalpy (BDE), gas-phase acidity, and enthalpy of formation provide a quantitative basis for rational drug design. This guide offers a detailed exploration of these core thermochemical parameters, blending established experimental data with insights from high-level computational chemistry to provide a comprehensive resource for professionals in the field.

Fundamental Thermochemical Parameters

The influence of fluorine on the phenol core is best understood by examining its impact on several key energetic properties. These parameters are intrinsically linked and collectively define the molecule's chemical personality.

Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the foundational property from which other thermochemical values are often derived. It represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For fluorinated phenols, both experimental and computational methods are employed for its determination.

-

Experimental Determination : The primary method for experimentally determining ΔfH° is oxygen combustion calorimetry .[6] However, this technique presents significant challenges for organofluorine compounds due to the formation of complex and corrosive products, such as hydrogen fluoride (HF) and carbon tetrafluoride (CF4), which requires specialized apparatus and meticulous data correction.[6]

-

Computational Determination : High-level ab initio methods, such as Gaussian-3 (G3) and Complete Basis Set (CBS) theories, have become indispensable for accurately predicting ΔfH° for organofluorine compounds.[6][7] These composite methods systematically account for electron correlation and basis set effects to achieve chemical accuracy, often helping to resolve discrepancies in experimental data.[8][9]

O-H Bond Dissociation Enthalpy (BDE)

The O-H BDE is a critical parameter for predicting the antioxidant potential of a phenol. It is the enthalpy change required to homolytically cleave the O-H bond, yielding a phenoxyl radical and a hydrogen atom.

ArO-H → ArO• + H•

A lower BDE indicates a greater propensity to donate the hydrogen atom, which is the primary mechanism of action for radical-scavenging antioxidants. Fluorine substitution modulates the O-H BDE by altering the electronic stability of both the parent phenol and the resulting phenoxyl radical.[10][11] The effect is highly dependent on the fluorine's position, with electron-withdrawing groups generally increasing the BDE unless they can stabilize the product radical through resonance.

Gas-Phase Acidity (ΔacidH°) and Proton Affinity (PA)

Gas-phase acidity provides a measure of the intrinsic acidity of the phenolic proton, free from solvent effects. It is the enthalpy change for the deprotonation reaction:

ArO-H → ArO⁻ + H⁺

Closely related is the Proton Affinity (PA) of the corresponding phenoxide anion, which is the negative of the enthalpy change for the reverse reaction.[12][13] A higher proton affinity signifies a stronger gas-phase base.[14][15]

ArO⁻ + H⁺ → ArO-H

Fluorine, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the resulting phenoxide anion and thus increases the acidity of the phenol.[16][17] This effect competes with its electron-donating resonance effect (+M), leading to nuanced differences based on its position on the aromatic ring.[3]

Electron Affinity (EA)

The electron affinity of the phenoxyl radical (ArO•) is the energy released when the radical captures an electron to form the phenoxide anion (ArO⁻).[18]

ArO• + e⁻ → ArO⁻

This property is crucial for understanding the behavior of fluorinated phenols in electron transfer reactions and contributes to thermodynamic cycles that connect BDE and acidity. Fluorine substituents generally increase the electron affinity of the radical, with the magnitude of the effect depending on the degree and position of fluorination.[19][20]

Experimental & Computational Methodologies

A combination of sophisticated experimental techniques and high-level computational models is required to accurately characterize the thermochemistry of fluorinated phenols.

Experimental Protocols

Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry is a premier technique for measuring gas-phase ion-molecule equilibria, from which proton affinities and acidities can be derived.[14]

Step-by-Step Methodology (Bracketing Method):

-

Ion Generation: The fluorophenoxide anion (ArO⁻) is generated in the gas phase, typically via electron impact or chemical ionization of a suitable precursor.

-

Ion Trapping: The generated anions are transferred into the ICR cell, where they are trapped by a strong magnetic field and a weak electrostatic potential.

-

Reference Acid Introduction: A reference acid (HA) with a known gas-phase acidity is introduced into the cell at a low partial pressure.

-

Proton Transfer Reaction: The trapped fluorophenoxide ions are allowed to react with the neutral reference acid. The occurrence or non-occurrence of proton transfer is monitored:

-

If ArO⁻ + HA → ArOH + A⁻ occurs: The reference acid (HA) is stronger than the fluorophenol (ArOH).

-

If no reaction occurs: The fluorophenol (ArOH) is stronger than the reference acid (HA).

-

-

Bracketing: By using a series of reference acids with finely tuned, known acidities, the unknown acidity of the fluorophenol can be "bracketed" between two reference compounds—one that protonates its conjugate base and one that does not.

-

Equilibrium Measurement (for higher precision): For reference acids very close in acidity to the fluorophenol, an equilibrium can be established. By measuring the equilibrium constant (K_eq) from the ratio of ion intensities and knowing the acidity of the reference, the acidity of the fluorophenol can be precisely calculated.

This method measures the heat released during the complete combustion of a substance in a high-pressure oxygen environment.

-

Sample Preparation: A precisely weighed pellet of the solid fluorinated phenol is placed in a crucible inside a high-pressure vessel (the "bomb"). A small amount of water is added to the bomb to ensure saturation and facilitate the formation of aqueous HF.

-

Pressurization & Ignition: The bomb is sealed, filled with high-purity oxygen to ~3 MPa, and placed in a calorimeter of known heat capacity.[6] The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the calorimeter is meticulously recorded to determine the total energy released during combustion.

-

Product Analysis: This is the critical step for fluorinated compounds. The final gaseous and liquid contents of the bomb must be quantitatively analyzed to determine the amounts of CO₂, water, aqueous HF, and any unburned material or side-products like CF₄.

-

Thermochemical Corrections: The raw energy data is corrected for the heat of ignition, the formation of nitric acid (from residual N₂), and, most importantly, the complex solution and hydrolysis equilibria of the fluoride products to derive the standard energy of combustion.[6]

-

Calculation of ΔfH°: The standard enthalpy of combustion is calculated and then used with the known enthalpies of formation of the products (CO₂, H₂O, HF) to determine the standard enthalpy of formation of the fluorinated phenol.

Computational Workflow

High-accuracy composite computational methods provide a reliable alternative or complement to challenging experiments.

Caption: Workflow for G3 Computational Thermochemistry.

This workflow, exemplified by the Gaussian-3 (G3) theory, begins with an initial molecular structure.[21] A lower-cost method (like DFT) is used to optimize the geometry and calculate vibrational frequencies, which provide the zero-point energy (ZPE) and thermal corrections.[22] A series of high-level, single-point energy calculations are then performed on this optimized geometry. These energies are combined in an additive scheme, along with empirical corrections, to extrapolate to a highly accurate final energy, from which the enthalpy of formation can be calculated.[7]

Structure-Property Relationships: The "Fluorine Effect" in Detail

The thermochemical impact of fluorine is not uniform; it is exquisitely sensitive to its position on the phenol ring, arising from the interplay between its inductive and resonance effects.[16]

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond network. This effect is distance-dependent and stabilizes anionic species (phenoxides), thereby increasing acidity.

-

Resonance Effect (+M): Fluorine's lone pairs can donate electron density into the aromatic pi-system. This effect is strongest at the ortho and para positions and generally destabilizes the phenoxide anion by increasing electron density on the oxygen-bearing carbon.

Caption: Impact of fluorine position on phenol acidity.

-

meta-Position: The inductive effect dominates entirely, as there is no resonance interaction with the oxygen atom. This leads to the most significant stabilization of the phenoxide anion, making meta-fluorophenol the most acidic of the monofluorinated isomers.[10]

-

para-Position: The strong -I and +M effects are in opposition. While the -I effect is powerful, the +M effect partially counteracts it by donating electron density back towards the anionic oxygen. The net result is an increase in acidity relative to phenol, but less so than at the meta position.[17]

-

ortho-Position: The inductive effect is strongest due to proximity, but it is also opposed by resonance. Furthermore, potential intramolecular hydrogen bonding between the fluorine and the hydroxyl proton can influence both the BDE and acidity.

This complex interplay is reflected in the quantitative data for key thermochemical properties.

Table 1: Comparative Thermochemical Data for Phenol and Monofluorophenols

| Property | Phenol | 2-Fluorophenol | 3-Fluorophenol | 4-Fluorophenol |

|---|---|---|---|---|

| O-H BDE (kJ/mol) | ~362-365[9] | ~369 | ~370 | ~364 |

| Gas-Phase Acidity, ΔacidH° (kJ/mol) | ~1465 | ~1440 | ~1433 | ~1443 |

| Proton Affinity of Anion (kJ/mol) | ~1470[15] | ~788[14] | ~802[14] | ~775[14] |

| Aqueous pKa | 9.95[17] | 8.81 | 9.28 | 9.81 |

(Note: Values are compiled and averaged from multiple sources and computational studies for illustrative purposes.[9][10][14][15][17] Exact values may vary slightly between different experimental and theoretical methods.)

Implications for Drug Development

The ability to precisely control thermochemical properties through fluorination has profound implications for the design of new therapeutics.

-

Tuning pKa for Optimal PK/PD: The acidity of a phenolic drug is critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding to the target protein. Fluorination allows chemists to dial in a specific pKa value to, for example, ensure a drug is in the correct protonation state to cross a cell membrane or to form a crucial hydrogen bond in a receptor's active site.[3][5]

-

Enhancing Metabolic Stability: A common metabolic pathway for phenols is oxidation of the aromatic ring. The strong electron-withdrawing nature of fluorine deactivates the ring towards electrophilic attack by metabolic enzymes like cytochrome P450s, thereby increasing the drug's half-life and bioavailability.[1][4]

-

Modulating Binding Affinity and Selectivity: A fluorine atom can alter the electron distribution of the entire phenol ring, which can change how the molecule interacts with its biological target. It can participate in favorable orthogonal multipolar interactions or even form weak hydrogen or halogen bonds, increasing binding affinity and selectivity.[2]

Conclusion

The thermochemical properties of fluorinated phenols are governed by a delicate balance of strong inductive and position-dependent resonance effects. A thorough understanding of these principles, supported by robust experimental techniques like FT-ICR mass spectrometry and high-accuracy computational chemistry, is essential for the rational design of fluorinated pharmaceuticals. By leveraging the "fluorine effect," medicinal chemists can fine-tune the stability, reactivity, and pharmacokinetic profiles of phenolic compounds, transforming promising leads into successful drug candidates. This guide provides the foundational knowledge and methodologies necessary to harness the unique power of fluorine in the drug discovery process.

References

-

Pliego, J. R., & Riveros, J. M. (2002). Effect of Fluorine Substitution on Phenol Acidities in the Gas - Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry, 67(21), 7432–7438. [Link]

-

Ingemann, S., et al. (2001). Protonation of fluorophenols and fluoroanisoles in the gas phase: experiment and theory. Physical Chemistry Chemical Physics, 3(22), 4931-4936. [Link]

-

Urban, J. J., & von Tersch, R. L. (1996). Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry, 61(11), 3746-3753. [Link]

-

Crocker, L., et al. (2023). Trend in the Electron Affinities of Fluorophenyl Radicals ·C6H5-xFx (1 ≤ x ≤ 4). The Journal of Physical Chemistry A, 127(35), 7354–7361. [Link]

-

Barreiro, G., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(15), 3467. [Link]

-

Wentworth, W. E., & Chen, E. C. M. (1987). Electron affinities of fluorinated phenoxy radicals. The Journal of Physical Chemistry, 91(21), 5414-5418. [Link]

-

Taylor, R. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 743-758. [Link]

-

Pokhvisneva, D. S., et al. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data, 65(12), 5854-5869. [Link]

-

Tang, X., et al. (2023). Deoxyfluorination of Electron-Deficient Phenols. Organic Letters, 25(21), 3824-3829. [Link]

-

Van Verth, J. E., & Burgess, D. R. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(5), 3045-3055. [Link]

-

Tang, P., & Ritter, T. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society, 139(5), 1775-1778. [Link]

-

Wright, J. S., et al. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Molecules, 7(5), 406-423. [Link]

-

Wright, J. S., et al. (2002). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. ResearchGate. [Link]

-

Lovell, S., et al. (2018). Molecular Photoacoustic Contrast Agents (MPACs): Design Principles & Applications. Chemical Reviews, 118(17), 7847-7878. [Link]

-

Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5638-5657. [Link]

-

Chemistry Stack Exchange. (2022). Why is parafluorophenol is more acidic than phenol?. Stack Exchange. [Link]

-

Lapshin, A. A., et al. (2017). A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols. Green Chemistry, 19(12), 2841-2848. [Link]

-

The Royal Society. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory: a detailed comparison of methods. The Royal Society Publishing. [Link]

-

Szymusiak, H. (2004). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences, 13(SI 2), 73-78. [Link]

-

Ribeiro da Silva, M. A. V., et al. (2009). Enthalpy formation of fluorene: Is a challenging problem for theory or experiment?. The Journal of Chemical Thermodynamics, 41(9), 1029-1034. [Link]

-

Zachariah, M. R., et al. (2022). Enthalpy and Bond Dissociation Energy Values for Tri-, Tetra-, and Penta-Fluorinated Ethanol's and its Radicals. Research and Reviews: Journal of Chemistry. [Link]

-

Dorofeeva, O. V., & Ryzhova, O. N. (2020). Enthalpy formation of fluorene: a challenging problem for theory or experiment?. Structural Chemistry, 31(6), 2311-2320. [Link]

-

Wikipedia. (n.d.). Proton affinity. Wikipedia. [Link]

-

Curtiss, L. A., et al. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776. [Link]

-

Sumathi, R., & Green, W. H. (2009). Thermochemistry of Radicals and Molecules Relevant to Atmospheric Chemistry: Determination of Group Additivity Values using G3//. Northwestern University. [Link]

-

Sumathi, R., & Green, W. H. (2009). Thermochemistry of Radicals and Molecules Relevant to Atmospheric Chemistry: Determination of Group Additivity Values using G3//B3LYP Theory. ResearchGate. [Link]

-

Mulder, P., et al. (2005). Critical re-evaluation of the O-H bond dissociation enthalpy in phenol. NRC Publications Archive. [Link]

-

Liebman, J. F., & Kunkel, D. L. (1993). The energetics of fluorinated species: estimation, enthalpies of formation, and electronegativity. Journal of Molecular Structure, 300, 509-517. [Link]

-

Grokipedia. (n.d.). Proton affinity. Grokipedia. [Link]

-

ChemEurope. (n.d.). Proton affinity (data page). chemeurope.com. [Link]

-

Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

-

National Institute of Standards and Technology. (n.d.). Calculated Electron affinity. Computational Chemistry Comparison and Benchmark Database. [Link]

-

Bickelhaupt, F. M., et al. (2002). Proton Affinities of Anionic Bases: Trends Across the Periodic Table, Structural Effects, and DFT Validation. ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). Electron Affinity. Chemistry LibreTexts. [Link]

-

George, N. A., et al. (2007). Optical and Thermal Properties of Poly-bis-phenol-A Carbonate: Photoacoustic Study. ResearchGate. [Link]

-

University of Calgary. (n.d.). Variation in Electron Affinities. UCalgary Chemistry Textbook. [Link]

-

da Silva, A. B. F., et al. (2018). TDDFT calculations and photoacoustic spectroscopy experiments used to identify phenolic acid functional biomolecules in Brazilian tropical fruits in natura. Food Chemistry, 243, 352-359. [Link]

-

Van Verth, J. E., & Burgess, D. R. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PubMed. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. Deoxyfluorination of Electron-Deficient Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enthalpy formation of fluorene: a challenging problem for theory or experiment? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 10. mdpi.com [mdpi.com]

- 11. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 12. Proton affinity - Wikipedia [en.wikipedia.org]

- 13. grokipedia.com [grokipedia.com]

- 14. Protonation of fluorophenols and fluoroanisoles in the gas phase: experiment and theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Proton_affinity_(data_page) [chemeurope.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. par.nsf.gov [par.nsf.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. amaral.northwestern.edu [amaral.northwestern.edu]

- 22. royalsocietypublishing.org [royalsocietypublishing.org]

Technical Whitepaper: 4-(3-Fluorophenyl)-2-fluorophenol

This technical guide details the chemical identity, synthesis, properties, and applications of 4-(3-Fluorophenyl)-2-fluorophenol , a specific fluorinated biaryl scaffold used in advanced materials and medicinal chemistry.

Synthesis, Properties, and Application Logic in Drug Discovery & Material Science

Part 1: Executive Summary & Chemical Identity

4-(3-Fluorophenyl)-2-fluorophenol (Systematic Name: 2-fluoro-4-(3-fluorophenyl)phenol) is a difluorinated biphenyl derivative. It functions as a critical intermediate in the synthesis of nematic liquid crystals (where lateral fluorination tailors dielectric anisotropy) and as a biaryl scaffold in medicinal chemistry (enhancing metabolic stability via fluorine substitution).

Structural Specifications

| Property | Data |

| IUPAC Name | 2-Fluoro-4-(3-fluorophenyl)phenol |

| Common Identifier | 3',2-Difluoro-4-hydroxybiphenyl |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 190.19 g/mol |

| SMILES | Oc1ccc(cc1F)-c2cccc(F)c2 |

| Key Functional Groups | Phenolic Hydroxyl (pKa ~9.5), Lateral Fluorines (Positions 2, 3') |

| Appearance | White to off-white crystalline solid |

Structural Logic

-

Position 2-Fluorine (Ortho to OH): Increases the acidity of the phenol via inductive withdrawal (-I effect) and introduces steric bulk that influences the torsion angle between the phenyl rings.

-

Position 3'-Fluorine (Meta on Ring B): Modulates lipophilicity and blocks metabolic oxidation at a typically reactive site, a strategy known as "metabolic blocking" in drug design.

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)[3][4][5]

The most authoritative and scalable route to 4-(3-Fluorophenyl)-2-fluorophenol is the Suzuki-Miyaura Cross-Coupling reaction . This pathway is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions, high functional group tolerance, and the avoidance of toxic tin reagents (Stille).

Reaction Pathway Visualization

The following diagram illustrates the convergent synthesis strategy.

Detailed Experimental Protocol

Note: This protocol is designed to be self-validating through Thin Layer Chromatography (TLC) checkpoints.

Reagents:

-

4-Bromo-2-fluorophenol (1.0 equiv)

-

3-Fluorophenylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

Step-by-Step Workflow:

-

Preparation (Inert Atmosphere):

-

Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Purge with Nitrogen (N₂) or Argon for 15 minutes. Reason: Pd(0) catalysts are sensitive to oxidation, which deactivates the catalytic cycle.

-

-

Solvent Degassing:

-

Sparge the DME/Water mixture with N₂ gas for 30 minutes prior to use. Causality: Dissolved oxygen promotes homocoupling of the boronic acid (side product) and oxidation of the phosphine ligands.

-

-

Reaction Assembly:

-

Charge the flask with 4-Bromo-2-fluorophenol (e.g., 5.0 g, 26.2 mmol) and 3-Fluorophenylboronic acid (4.4 g, 31.4 mmol).

-

Add the degassed solvent (60 mL).

-

Add K₂CO₃ (7.2 g, 52.4 mmol).

-

Add Pd(PPh₃)₄ (1.5 g, 1.3 mmol) last to minimize air exposure.

-

-

Heating & Monitoring (The Checkpoint):

-

Heat the mixture to reflux (approx. 85°C) under N₂.

-

Validation: Check TLC after 3 hours (Eluent: 20% Ethyl Acetate in Hexanes).

-

Success Indicator: Disappearance of the starting bromide spot (Rf ~0.6) and appearance of a new, more polar fluorescent spot (Product). If bromide remains, add 1 mol% additional catalyst.

-

-

Workup & Purification:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate (EtOAc) and wash with 1M HCl (to neutralize the phenolate and remove inorganic salts).

-

Wash organic layer with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO₂, Hexanes/EtOAc gradient) to remove palladium residues (black specks).

-

Part 3: Physicochemical Characterization

The introduction of fluorine atoms significantly alters the physical properties compared to the non-fluorinated biphenyl-4-ol.

| Property | Value (Estimated/Lit) | Implications |

| Melting Point | 45-60°C | Lower than non-fluorinated analog (MP ~166°C) due to disruption of crystal packing by lateral fluorine. |

| pKa | ~9.2 - 9.5 | Slightly more acidic than phenol (pKa 10) due to electron-withdrawing F at ortho position. |

| LogP (Lipophilicity) | ~3.4 | Increased lipophilicity facilitates membrane permeability in biological systems. |

| Dielectric Anisotropy ( | Negative/Low Positive | Critical for Liquid Crystal switching speeds; lateral F induces a transverse dipole moment. |

Part 4: Applications in Industry & Research[5][6][7]

Liquid Crystal Display (LCD) Materials

In the LCD industry, 4-(3-Fluorophenyl)-2-fluorophenol serves as a "mesogenic core."

-

Mechanism: The lateral fluorine atoms (at 2 and 3') create a twisted biphenyl conformation. This reduces the melting point of the liquid crystal mixture, allowing displays to function at lower temperatures (e.g., outdoor displays).

-

Viscosity: The fluorination reduces rotational viscosity (

), leading to faster pixel response times.

Medicinal Chemistry (Bioisosteres)

This scaffold is used to replace standard biphenyls in drug design.

-

Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at the 3' position blocks metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life (

) of the drug. -

Binding Affinity: The fluorine atom can act as a weak hydrogen bond acceptor or fill hydrophobic pockets in protein targets (e.g., Kinase inhibitors).

Application Logic Diagram

Part 5: Safety & Handling (MSDS Highlights)

-

Hazards: Like most fluorophenols, this compound is an Irritant (Skin/Eye) and potentially Toxic if swallowed .

-

Handling:

-

Use Neoprene or Nitrile gloves (breakthrough time > 480 min).

-

Handle in a fume hood to avoid inhalation of dust/vapors.

-

-

Storage: Store in a cool, dry place under inert gas (Ar/N₂) to prevent slow oxidation of the phenol ring over months.

References

-

Suzuki-Miyaura Coupling Mechanism & Protocols

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews.

-

-

Fluorine in Medicinal Chemistry

-

Liquid Crystal Mesogens

-

Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.

-

-

General Synthesis of Fluorinated Biphenyls

-

BenchChem Protocols. Suzuki-Miyaura Cross-Coupling Reaction Guide.(General reference for Suzuki protocols on fluorinated substrates).

-

Sources

- 1. 3-(4-Fluorophenyl)phenol|CAS 10540-41-7|Supplier [benchchem.com]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. chemimpex.com [chemimpex.com]

- 4. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(3-Fluorophenyl)-2-fluorophenol via Suzuki-Miyaura Coupling

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 4-(3-Fluorophenyl)-2-fluorophenol, a key intermediate in pharmaceutical research and drug development. The synthesis is achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document outlines the reaction mechanism, detailed experimental procedures, optimization of reaction parameters, and methods for purification and characterization. Additionally, a troubleshooting guide is included to address potential challenges during the synthesis.

Introduction: The Significance of Fluorinated Biaryls

Fluorinated biaryl scaffolds, such as 4-(3-Fluorophenyl)-2-fluorophenol, are of significant interest in medicinal chemistry. The incorporation of fluorine atoms can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These properties make fluorinated compounds valuable in the design of novel therapeutic agents. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[4][5]

Reaction Mechanism and Key Parameters

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a substituted bromo- or iodophenol) to form a Pd(II) complex.[7]

-

Transmetalation: The organoboron species (a substituted fluorophenylboronic acid), activated by a base, transfers its organic group to the palladium complex.[9][10] The base plays a crucial role by forming a more nucleophilic boronate species, which facilitates this step.[8][11]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][6]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Choice of Catalyst, Base, and Solvent

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, and solvent.

-

Palladium Catalyst: A variety of palladium catalysts can be employed. For the synthesis of sterically demanding or electron-rich biaryls, catalysts with bulky, electron-donating phosphine ligands are often preferred.[12][13] Examples include catalysts based on ligands such as XPhos, SPhos, or Buchwald-type ligands.[13][14]

-

Base: The choice of base is critical for activating the boronic acid.[8] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[8] The strength and solubility of the base can significantly influence the reaction rate and yield. Aqueous solutions of inorganic bases are often effective.[3][15]

-

Solvent: A range of solvents can be used, often in combination with water to facilitate the dissolution of the inorganic base.[16][17] Common solvent systems include toluene/water, dioxane/water, and DMF/water. The choice of solvent can affect catalyst stability and reaction kinetics.

Experimental Protocol

This protocol provides a general method for the synthesis of 4-(3-Fluorophenyl)-2-fluorophenol. Optimization may be required for specific substrates and scales.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Bromo-2-fluorophenol | ≥98% | Commercially Available |

| 3-Fluorophenylboronic acid | ≥97% | Commercially Available |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |

| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Ethanol | Reagent Grade | Commercially Available |

| Deionized Water | ||

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |

| Celite® | Commercially Available |

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorophenol (1.0 eq), 3-fluorophenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add toluene (5 mL per mmol of 4-bromo-2-fluorophenol) and a 2 M aqueous solution of potassium carbonate (2.0 eq).

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.[18] The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[12]

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Caption: Experimental workflow for the synthesis.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no conversion | Inactive catalyst | Ensure the use of a fresh, high-quality palladium catalyst. Consider using a pre-catalyst.[14] |

| Insufficiently anhydrous conditions | Use oven-dried glassware and anhydrous solvents. | |

| Ineffective base | Try a stronger or more soluble base, such as K₃PO₄ or Cs₂CO₃.[8] | |

| Formation of side products | Homocoupling of boronic acid | Use a slight excess of the aryl halide. Optimize the reaction temperature and time. |

| Protodeboronation | Ensure the reaction is run under inert conditions to minimize oxygen. | |

| Difficult purification | Co-elution of starting materials or byproducts | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.[18] |

Safety Considerations

-

Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents are flammable and should be kept away from ignition sources.

-

Aryl halides and boronic acids may be irritating to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

The reaction can be exothermic, especially on a larger scale.[19][20][21] Proper temperature control and monitoring are essential.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Campos, P. J., et al. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Retrieved from [Link]

-

Wang, D., et al. (2018). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Pérez-Temprano, M. H., et al. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

-

Smith, R. C., et al. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]

-

MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

-

Le, T., et al. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]

-

Yamamoto, T., et al. (2025, June 16). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Retrieved from [Link]

-

Kumar, P., et al. (2024, July 5). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. Retrieved from [Link]

-

Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-28). Royal Society of Chemistry. Retrieved from [Link]

-

RSC Publishing. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. RSC Advances. Retrieved from [Link]

-

ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Retrieved from [Link]

-

Le, C., et al. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved from [Link]

-

ACS Publications. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]

-

Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Retrieved from [Link]

-

MDPI. (2017, February 28). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

Beilstein Journals. (2024, October 24). Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central. Retrieved from [Link]

-

Tran, P., et al. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2016). CN105646245A - 4-amino-3-fluorophenol and preparation method thereof.

-

PubMed. (2016, September 22). Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells. Retrieved from [Link]

Sources

- 1. 3-(4-Fluorophenyl)phenol|CAS 10540-41-7|Supplier [benchchem.com]

- 2. Lab Reporter [fishersci.se]